molecular formula C16H17NO3S2 B2798256 3-(benzenesulfonyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine CAS No. 1705539-49-6

3-(benzenesulfonyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine

Cat. No.: B2798256
CAS No.: 1705539-49-6
M. Wt: 335.44
InChI Key: JSZYXFKFNBZZMQ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine is a high-purity chemical compound offered for research and development purposes. This complex molecule features a pyrrolidine scaffold functionalized with both a benzenesulfonyl group and a 4-methylthiophene-2-carbonyl moiety, making it a valuable intermediate in medicinal chemistry and drug discovery. Its structure is analogous to other sulfonyl- and carbonyl-substituted pyrrolidines used in the synthesis of more complex pharmacologically active molecules . Compounds with this specific architecture are often explored as key building blocks in the development of potential therapeutic agents, serving as central scaffolds in molecular design . As a specialized reagent, it is primarily utilized in organic synthesis, library development for high-throughput screening, and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage its unique structure to generate novel chemical entities targeting a range of biological pathways.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-12-9-15(21-11-12)16(18)17-8-7-14(10-17)22(19,20)13-5-3-2-4-6-13/h2-6,9,11,14H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZYXFKFNBZZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

3-(benzenesulfonyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may enhance binding affinity and specificity, while the methylthiophene moiety can contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects on Physicochemical Properties

  • Sulfonyl Groups : Compounds with benzenesulfonyl or chlorophenylsulfonyl groups (e.g., CAS 6998-40-9) exhibit high polarity, influencing solubility and membrane permeability .
  • Thiophene vs.

Pharmacological Considerations

  • Pyrrolidine Core : The pyrrolidine ring’s conformational flexibility is critical for binding to enzymes or receptors, as seen in analogs like CAS 6998-40-9 .
  • Chlorophenyl vs. Methylthiophene : Chlorophenyl groups (e.g., CAS 477857-95-7) may confer higher metabolic stability, whereas methylthiophene could modulate steric interactions in target binding .

Biological Activity

3-(benzenesulfonyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a pyrrolidine core substituted with a benzenesulfonyl group and a 4-methylthiophene-2-carbonyl moiety. This unique structure is believed to contribute to its biological activity.

Antioxidant Properties

Research has shown that compounds similar to this compound can modulate oxidative stress responses. Specifically, they may inhibit the interaction between Nrf2 and Keap1, leading to increased expression of antioxidant enzymes. This mechanism is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Studies suggest that derivatives of this compound can reduce the expression of TNF-alpha and IL-6 in activated immune cells, indicating a potential role in managing inflammatory diseases .

Anticancer Activity

The inhibition of the Nrf2-Keap1 pathway has been linked to anticancer effects, as the upregulation of antioxidant defenses can prevent tumor progression. In vitro studies have demonstrated that related compounds induce apoptosis in cancer cell lines, suggesting that this compound might have similar effects .

Structure-Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound involves its SAR. Variations in the substituents on the pyrrolidine ring significantly influence its potency against various biological targets. For instance, modifications that enhance binding affinity to the Keap1 protein have been shown to increase antioxidant activity .

Case Studies

  • In Vitro Studies : A study assessed the effects of related compounds on human cancer cell lines, revealing that those with structural similarities to this compound exhibited significant cytotoxicity at micromolar concentrations.
  • Animal Models : In vivo experiments demonstrated that administration of similar compounds resulted in reduced tumor sizes in mouse models, further supporting their potential as anticancer agents.

Data Tables

Activity Mechanism Reference
AntioxidantInhibition of Nrf2-Keap1 interaction
Anti-inflammatoryReduction of TNF-alpha and IL-6
AnticancerInduction of apoptosis in cancer cell lines

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundStructural Feature ModifiedBioactivity TrendReference
3-(Benzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidineThiophene without methyl group↓ Antimicrobial potency
3-(Tosyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidineSulfonyl group substitutionAltered metabolic stability

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueDiagnostic SignalReference Compound
1^1H NMRδ 2.4 ppm (CH3 on thiophene)Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate
HRMS[M+H]+ m/z 404.0921 (calc. for C17H18NO4S2)Experimental data

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